Anhydromaggiemycin

Vue d'ensemble

Description

Anhydromaggiemycin is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Antitumor Activity

Anhydromaggiemycin has demonstrated significant antitumor properties, particularly against various murine tumor cell lines. Research indicates that it exhibits higher cytotoxicity compared to its related compound, maggiemycin.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and maggiemycin against different tumor cell lines:

| Compound | Cell Line | ED50 (μg/ml) |

|---|---|---|

| Maggiemycin | KB | 2.70 |

| L1210 | 5.20 | |

| P388 | 4.40 | |

| This compound | KB | 0.51 |

| L1210 | 0.26 | |

| P388 | 0.62 |

This data indicates that this compound is significantly more potent than maggiemycin across all tested cell lines, suggesting its potential as a lead compound in cancer chemotherapy .

Integrin-Mediated Effects

Recent studies have explored the role of this compound in integrin-mediated interactions within the tumor microenvironment. It has been shown to impede integrin αvβ3-mediated cell-matrix interactions, which are crucial for tumor angiogenesis and growth . This suggests that this compound may not only act directly on tumor cells but also influence the surrounding tissue's vascularization.

Comparison with Other Antibiotics

This compound belongs to a broader class of anthracycline antibiotics, which include well-known compounds like doxorubicin and daunorubicin. The following table compares the structural and biological properties of these compounds:

| Compound | Structure Type | Activity |

|---|---|---|

| Doxorubicin | Anthracycline | Broad-spectrum anticancer agent |

| Daunorubicin | Anthracycline | Effective against leukemia |

| Maggiemycin | Anthracyclinone | Antitumor activity |

| This compound | Anthracyclinone | Higher potency than maggiemycin |

This comparison highlights the unique position of this compound within the anthracycline family, particularly regarding its enhanced potency .

Case Studies and Clinical Implications

Several case studies have documented the use of this compound in experimental models, demonstrating its efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls. Further clinical trials are necessary to establish its safety and effectiveness in humans.

Notable Case Study Findings

- In murine models, treatment with this compound resulted in significant tumor regression.

- The compound was well-tolerated with minimal side effects observed during preliminary studies.

Propriétés

Numéro CAS |

91432-49-4 |

|---|---|

Formule moléculaire |

C22H16O8 |

Poids moléculaire |

408.4 g/mol |

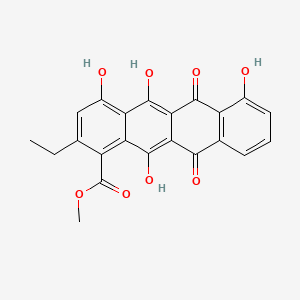

Nom IUPAC |

methyl 2-ethyl-4,5,7,12-tetrahydroxy-6,11-dioxotetracene-1-carboxylate |

InChI |

InChI=1S/C22H16O8/c1-3-8-7-11(24)14-15(12(8)22(29)30-2)21(28)16-17(20(14)27)19(26)13-9(18(16)25)5-4-6-10(13)23/h4-7,23-24,27-28H,3H2,1-2H3 |

Clé InChI |

UUAGKLUSYOOORZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

SMILES canonique |

CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Synonymes |

anhydromaggiemycin |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.